Product packaging for adamantyl-1,2-dioxetane phosphate(Cat. No.:CAS No. 144210-50-4)

adamantyl-1,2-dioxetane phosphate

Cat. No.: B583783
CAS No.: 144210-50-4
M. Wt: 275.261
InChI Key: NLFNQKGARHIBQY-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Adamantyl-1,2-dioxetane phosphate is a sophisticated chemiluminescent reagent designed for highly sensitive detection in molecular biology and clinical diagnostics. Its core structure is derived from adamantylideneadamantane 1,2-dioxetane (AdOx), a landmark compound known for its exceptional thermal stability at room temperature, which allows for easier handling and application compared to earlier, less stable dioxetanes . The mechanism of action is triggered enzymatically. This compound acts as a substrate for enzymes like alkaline phosphatase. Upon dephosphorylation of the phosphate group, the molecule becomes unstable and undergoes a cyclic cleavage reaction. This decomposition pathway results in the production of an excited-state intermediate, which then relaxes to its ground state by emitting light (chemiluminescence) . The primary research value of this compound lies in its application in ultra-sensitive assay technologies. It is widely used as a critical component in chemiluminescent enzyme immunoassays and for the detection of nucleic acids in DNA hybridization assays , including Southern, Northern, and Western blotting techniques . When conjugated with alkaline phosphatase, the system provides a highly amplified signal, enabling the detection of targets at extremely low levels. This makes this compound an invaluable tool for researchers in genomics, proteomics, and biomedical research, where maximum sensitivity is required . This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

144210-50-4

Molecular Formula

C12H20O5P+

Molecular Weight

275.261

IUPAC Name

3-(1-adamantyl)dioxetane;dihydroxy(oxo)phosphanium

InChI

InChI=1S/C12H18O2.HO3P/c1-8-2-10-3-9(1)5-12(4-8,6-10)11-7-13-14-11;1-4(2)3/h8-11H,1-7H2;(H-,1,2,3)/p+1

InChI Key

NLFNQKGARHIBQY-UHFFFAOYSA-O

SMILES

C1C2CC3CC1CC(C2)(C3)C4COO4.O[P+](=O)O

Synonyms

adamantyl-1,2-dioxetane phosphate

Origin of Product

United States

Mechanistic Elucidation of Adamantyl 1,2 Dioxetane Phosphate Chemiluminescence

Enzymatic Activation Pathways for Adamantyl-1,2-Dioxetane Phosphate (B84403)

The stability of adamantyl-1,2-dioxetane phosphate is a key feature, allowing for its storage and controlled activation. bgsu.edu The initiation of the chemiluminescent reaction is a highly specific enzymatic process.

Dephosphorylation-Induced Dioxetane Decomposition

The core of the activation mechanism lies in the enzymatic removal of the phosphate group from the this compound molecule. oup.comgrafiati.com This dephosphorylation event is the trigger that initiates the decomposition of the otherwise stable 1,2-dioxetane (B1211799) ring. ontosight.aioup.com The removal of the phosphate group results in the formation of an unstable aryloxide intermediate. bgsu.edunih.gov This intermediate is electron-rich and rapidly undergoes a cascade of electronic rearrangements, leading to the cleavage of the high-energy oxygen-oxygen bond within the dioxetane ring. researchgate.netnih.gov This bond cleavage is the pivotal step that releases the chemical energy stored in the molecule, ultimately leading to the emission of light. luminescentmd.com

Role of Alkaline Phosphatase and Other Phosphatases in Signal Generation

Alkaline phosphatase is the most commonly used enzyme for activating this compound and its derivatives, such as AMPPD (3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane) and CSPD. nih.govnih.gov This enzyme efficiently catalyzes the hydrolysis of the phosphate ester bond under alkaline conditions, typically at a pH between 9 and 11. oup.comluminescentmd.com The high turnover rate and specificity of alkaline phosphatase make it an ideal catalyst for generating a strong and sustained chemiluminescent signal. ontosight.aibgsu.edu The rate of light emission in these systems often reaches a plateau, where the rate of enzymatic dephosphorylation equals the rate of decomposition of the unstable dioxetane intermediate. dtic.mil While alkaline phosphatase is predominant, other phosphatases can also be employed, demonstrating the versatility of this chemiluminescent system. dtic.mil

Excited State Formation and Light Emission Mechanisms

Following the enzymatic trigger, the decomposition of the dioxetane ring leads to the formation of electronically excited molecules, which are the source of the emitted light. The precise mechanism of this energy conversion has been a subject of extensive research.

Chemically Initiated Electron Exchange Luminescence (CIEEL) Pathway

The light emission from this compound is widely believed to proceed through the Chemically Initiated Electron Exchange Luminescence (CIEEL) pathway. nih.gov This mechanism involves an intramolecular electron transfer process. After dephosphorylation, the resulting unstable phenoxide intermediate possesses a low oxidation potential. An electron is transferred from this electron-rich phenoxide moiety to the antibonding orbital of the peroxide (O-O) bond within the dioxetane ring. nih.gov This electron transfer event facilitates the cleavage of the O-O bond and the subsequent fragmentation of the molecule into two carbonyl compounds, typically an ester and adamantanone. bgsu.edunih.gov The energy released in this process is sufficient to promote one of the carbonyl products, the methyl meta-oxybenzoate anion, to an electronically excited state. nih.gov The subsequent decay of this excited state to its ground state results in the emission of a photon of light. luminescentmd.com Evidence for the CIEEL mechanism includes the observed dependence of luminescence intensity on solvent viscosity. nih.gov

Singlet and Triplet Excited Product Formation

The decomposition of 1,2-dioxetanes can, in principle, generate either singlet or triplet excited states of the carbonyl products. bgsu.eduresearchgate.net In the case of enzymatically triggered adamantyl-1,2-dioxetane phosphates, the process is highly efficient in producing singlet excited states, which are responsible for the prompt fluorescence observed. researchgate.netresearchgate.net While the formation of triplet states is possible and often occurs in the thermal decomposition of simpler dioxetanes, the CIEEL mechanism favors the direct population of the singlet excited state. bgsu.edudtic.mil The specific structure of the adamantyl group plays a crucial role in stabilizing the dioxetane and influencing the excited state dynamics, favoring the high-yield formation of the light-emitting singlet state. researchgate.net The emitted light for many common this compound substrates, such as AMPPD, has a maximum wavelength of approximately 477 nm. nih.govluminescentmd.com

Influence of Luminescence Enhancers on Chemiluminescence Characteristics

Mechanism of Enhancer Interaction with this compound System

The chemiluminescence generated from the enzymatic decomposition of this compound is significantly amplified in the presence of specific enhancer substances. These enhancers are typically water-soluble polymeric quaternary onium salts, such as poly(vinylbenzyltrimethylammonium chloride), or surfactants. google.comresearchgate.net The fundamental mechanism of this enhancement lies in the ability of the enhancer to create a hydrophobic microenvironment in the aqueous assay medium. google.com

Upon enzymatic dephosphorylation, the this compound is converted into a transient, unstable oxyanion intermediate. This intermediate decomposes to produce an electronically excited carbonyl compound (e.g., an excited-state methyl meta-oxybenzoate anion), which then relaxes to its ground state by emitting light. nih.gov In a purely aqueous environment, the quantum yield of this light emission is low because water molecules can efficiently quench the excited state through non-radiative pathways. researchgate.net

Enhancer polymers form hydrophobic domains or micelles in the solution that sequester the newly formed, relatively nonpolar dioxetane oxyanion and the subsequent excited-state emitter. google.com By shielding these species from the surrounding aqueous phase, the enhancer minimizes solvent-induced quenching, thereby increasing the efficiency of the chemiluminescent pathway. google.comresearchgate.net This sequestration leads to a more intense and prolonged light signal.

Furthermore, some enhancers can influence the wavelength of the emitted light. For instance, enhancers like Sapphire-II™ or Emerald-II™ can shift the emission maximum of the excited species, suggesting an energy transfer mechanism or an alteration of the excited state's electronic environment. researchgate.net The interaction is thought to occur via a Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism, where the enhancer facilitates the electron transfer steps involved in the decomposition and subsequent light emission. nih.govresearchgate.net

Optimization of Enhancer Systems for Signal Amplification

The optimization of enhancer systems to maximize signal amplification in this compound-based assays involves a multi-faceted approach, focusing on both the structure of the enhancer and the dioxetane substrate itself.

One primary strategy is the development of more effective polymeric enhancers. Research has shown that different polymeric quaternary onium salts can yield varying degrees of signal enhancement. The choice of enhancer can significantly impact the detection limits of an assay. For example, studies comparing different enhancers with various halogen-substituted this compound derivatives demonstrate clear differences in performance, allowing for the selection of an optimal enhancer-substrate pair for maximum sensitivity. google.com

The following table illustrates the effect of two different polymeric enhancers on the detection limits for alkaline phosphatase using several this compound substrates.

Dioxetane SubstrateEnhancer 1 Detection Limit (femtomoles/liter)Enhancer 2 Detection Limit (femtomoles/liter)
5 min20 min5 min20 min
AMPPD4.01.43.51.1
HO-AMPPD3.00.81.00.3
Cl-AMPPD1.00.60.80.4
Br-AMPPD2.60.50.40.3
Data derived from a study on detection limits for alkaline phosphatase with different chemiluminescent 1,2-dioxetane substrate/enhancer systems. google.com

A second, highly effective optimization strategy involves modifying the structure of the adamantyl-1,2-dioxetane molecule to improve its intrinsic chemiluminescent properties. This includes altering the adamantyl stabilizing group or substituting the phenoxy ring.

Replacing the bulky adamantyl group with smaller, sterically less hindered moieties like cyclobutyl or dimethyl groups has been shown to significantly accelerate the rate of chemiexcitation and increase the total light emission. acs.orgacs.org This structural change leads to a dramatic improvement in the signal-to-noise ratio, enhancing detection sensitivity by over 100-fold in some cases compared to the traditional adamantyl-based probe. acs.org

Probe (Enolether Precursor)Substituent GroupRelative Signal Enhancement (vs. Adamantyl)Signal-to-Noise (S/N) Value
SOCL-ADAdamantyl1-fold175
SOCL-CHCyclohexyl5-fold-
SOCL-DCPDicyclopropyl8-fold-
SOCL-DMDimethyl12-fold6032
SOCL-CBCyclobutyl14-fold5167
Data adapted from research on the structure-activity optimization of phenoxy-1,2-dioxetane precursors. acs.org The Signal-to-Noise values highlight the significant improvement in detection sensitivity.

Furthermore, adding an electron-withdrawing substituent, such as an acrylate (B77674) or acrylonitrile (B1666552) group, at the ortho position of the phenoxy ring of the dioxetane can prevent the quenching of the excited intermediate. researchgate.netthno.org This modification can lead to a remarkable amplification in the light-emission intensity, with reported increases of up to 3,000-fold, creating highly sensitive probes for various biological applications. researchgate.netthno.org

Synthetic Strategies and Structural Modifications of Adamantyl 1,2 Dioxetane Phosphate for Research Applications

Advanced Synthetic Routes to Adamantyl-1,2-Dioxetane Phosphate (B84403) Precursors

The synthesis of adamantyl-1,2-dioxetane phosphates hinges on the creation of their enol ether precursors. nih.gov Traditional methods, such as the McMurray-type coupling, often require a large excess of coupling reagents. nih.gov More advanced and efficient synthetic routes have been developed to overcome these limitations.

A notable advancement is a convergent synthesis that utilizes a Stille cross-coupling reaction. nih.govresearchgate.net This method employs a stannane-enolether to directly afford an adamantyl-enolether. nih.govresearchgate.net The subsequent step involves a simple oxidation of the enol ether precursor with singlet oxygen to yield the dioxetane. nih.govresearchgate.net This approach is advantageous due to the wide availability of haloaryl substrates, allowing for late-stage derivatization and the rapid exploration of novel luminogenic structures. nih.govresearchgate.net

Another key strategy involves the Horner-Wittig reaction. In this approach, a phosphonate (B1237965) is reacted with a ketone, followed by deprotection to form a phenol (B47542) enolether. acs.org This intermediate can then be further modified to produce the desired precursor. acs.org These advanced routes offer shorter synthetic pathways and greater accessibility to a diverse range of dioxetane luminophores. nih.gov

Key synthetic intermediates in the preparation of adamantyl-1,2-dioxetane phosphates include adamantyl-enolether-tin and various trisubstituted enol ether phosphates, which serve as direct precursors to the final dioxetane structure. nih.govgoogle.com The O-alkylation of cycloalkyl aryl ketone substrates represents another general and extendable process for creating these crucial intermediates. google.com

Rational Design and Synthesis of Adamantyl-1,2-Dioxetane Phosphate Derivatives

The rational design of this compound derivatives has been instrumental in fine-tuning their properties for specific applications. Modifications to both the adamantane (B196018) group and the incorporation of various functional moieties have led to significant improvements in stability, light emission, and functionality.

The adamantane group is a critical component, providing steric bulk that enhances the thermal stability of the dioxetane ring. acs.orgrug.nl However, modifications to this moiety have been explored to further improve performance.

The addition of a chlorine atom to the adamantane group, as seen in CSPD®, limits the aggregation of the dioxetane and its dephosphorylated anion. researchgate.net This modification results in a shorter time to reach steady-state light emission and improved resolution of imaged DNA bands. researchgate.net Substitutions at the 5' or 7' positions of the adamantyl group have also been shown to create more stable and efficient chemiluminescent reporter molecules for bioassays. google.com

While the bulky adamantyl group is crucial for the stability of the corresponding dioxetane, research has explored its replacement with other substituents. acs.org For instance, replacing the adamantyl group with a minimal dimethyl substituent has been investigated, although this can potentially affect the oxidation mechanistic pathway. acs.org

To enhance chemiluminescence efficiency and modulate emission wavelengths, various reporter groups and fluorescent labels have been incorporated into the adamantyl-1,2-dioxetane structure. acs.org This strategy often involves an energy transfer mechanism where the excited benzoate (B1203000) intermediate, formed upon decomposition, transfers its energy to an attached fluorophore. acs.org

The incorporation of an electron-withdrawing group at the ortho position of the phenoxy-adamantyl-1,2-dioxetane can amplify the light-emission intensity by up to 3000-fold by preventing water-mediated quenching. nih.gov A variety of fluorescent molecules can be tethered to the dioxetane, including benzene (B151609) derivatives, naphthalene (B1677914) derivatives, acridines, coumarins, and fluoresceins, to produce fluorescence in the 400 to 900 nm range. google.com

For example, a benzothiazole (B30560) group has been incorporated to significantly enhance the quantum yield of luminescence in aqueous solutions. dtic.mil The synthesis of such derivatives often involves the condensation of a substituted phenol with 2-aminothiophenol, followed by further functionalization. dtic.mil

Methodologies for Conjugation and Immobilization of this compound for Assay Development

The utility of adamantyl-1,2-dioxetane phosphates in bioassays is greatly expanded by their conjugation to biomolecules and immobilization on solid supports. These strategies are fundamental to the development of sensitive detection methods like enzyme-linked immunosorbent assays (ELISAs) and nucleic acid hybridization assays. nih.gov

Dioxetanes can be conjugated to specific binding partners, such as antibodies or nucleic acid probes, enabling the targeted detection of analytes. google.com For instance, in immunoassays, an enzyme label on an antibody catalyzes the decomposition of the dioxetane substrate, generating a detectable light signal. iupac.org Similarly, in DNA sequencing and blot analysis, oligonucleotide probes conjugated to alkaline phosphatase are used to detect specific DNA sequences with high sensitivity. researchgate.netjst.go.jp

Immobilization of adamantyl-1,2-dioxetane phosphates or the enzymes that trigger them onto solid surfaces like membranes (e.g., nitrocellulose, polyvinylidene fluoride, nylon) is a common practice in assay development. researchgate.netgoogle.com This allows for the spatial separation of reactants and facilitates the detection of analytes in complex biological samples. google.com The use of enhancers, such as polymeric quaternary onium salts, can further amplify the chemiluminescent signal in these solid-phase assays. nih.gov

Applications of Adamantyl 1,2 Dioxetane Phosphate in Advanced Bioanalytical and Biochemical Assays

Chemiluminescent Enzyme Immunoassays (CLEIA) Utilizing Adamantyl-1,2-Dioxetane Phosphate (B84403)

Chemiluminescent enzyme immunoassays (CLEIA) frequently employ adamantyl-1,2-dioxetane phosphate and its derivatives as substrates for alkaline phosphatase (ALP). ontosight.ainih.gov In these assays, an antigen or antibody is labeled with ALP. Following the binding of the target molecule, the addition of this compound leads to its enzymatic dephosphorylation. This event destabilizes the dioxetane ring, causing it to decompose and emit a sustained glow of light, typically with a maximum wavelength around 477 nm. nih.govoup.com This light emission can be measured with a luminometer, and its intensity is directly proportional to the amount of the target molecule in the sample. sigmaaldrich.com

The high quantum yield and favorable kinetics of this reaction allow for the development of ultrasensitive immunoassays for a wide range of analytes. jst.go.jp For instance, CLEIA utilizing this compound has been successfully applied to the detection of various biomarkers, hormones, and other clinically relevant molecules. jst.go.jp

A notable example is the evaluation of a chemiluminescent substrate for ALP in a Tandem-E immunoassay for alpha-fetoprotein (AFP). nih.gov The use of adamantyl 1,2-dioxetane (B1211799) phenyl phosphate (AMPPD) resulted in a detection limit of 33 ng/L. nih.gov Similarly, a CLEIA for thyrotropin (TSH) using a derivative of this compound as the substrate demonstrated significantly improved detection limits compared to conventional colorimetric assays. oup.com Another application includes a sensitive CLEIA for medroxyprogesterone (B1676146) acetate (B1210297) (MPA) in human serum, which uses this compound for detection and has a standard curve ranging from 18.5 to 1182 pg per well. nih.gov

AnalyteAssay TypeSubstrateDetection LimitReference
Alpha-fetoprotein (AFP)CLEIAAdamantyl 1,2-dioxetane phenyl phosphate (AMPPD)33 ng/L nih.gov
Thyrotropin (TSH)CLEIAThis compound derivative4.5 µIU/L oup.com
Medroxyprogesterone Acetate (MPA)CLEIAThis compound0.83 pg/well nih.gov

Nucleic Acid Hybridization Assays Employing this compound Detection

This compound substrates are extensively used in nucleic acid hybridization assays for the sensitive detection of specific DNA or RNA sequences. ontosight.ainih.gov In these assays, a nucleic acid probe is labeled, often indirectly with a hapten like digoxigenin (B1670575) or biotin. nih.gov After hybridization to the target sequence, an enzyme conjugate, typically anti-digoxigenin Fab fragments or streptavidin conjugated to alkaline phosphatase, is introduced. nih.govnih.gov

The addition of an this compound substrate, such as AMPPD or CSPD, results in enzymatic dephosphorylation and subsequent light emission at the site of hybridization. nih.govresearchgate.net This light can be captured on X-ray film or with imaging systems, providing a highly sensitive method for detecting minute quantities of target nucleic acids. nih.govnih.gov This approach has been successfully used in various formats, including dot-blot, Southern, and Northern hybridizations. nih.govnih.gov

For example, a dot-blot hybridization assay using digoxigenin-labeled probes and adamantyl-1,2-dioxetane phenyl phosphate as the chemiluminescent substrate was able to detect as little as 10-50 fg of homologous target DNA. nih.gov In another study, a quantitative dot-blot hybridization assay for B19 parvovirus DNA using various this compound substrates and a luminograph could detect 10 fg of homologous DNA. nih.gov A chemiluminescent hybridization assay for hepatitis delta virus RNA in serum also utilized adamantyl-1,2-dioxetane phenyl phosphate for detection. asm.org

Target Nucleic AcidAssay FormatSubstrateDetection LimitReference
Viral and Plasmid DNADot-blot hybridizationAdamantyl-1,2-dioxetane phenyl phosphate10-50 fg nih.gov
B19 Parvovirus DNAQuantitative dot-blot hybridizationAdamantyl-1,2-dioxetane phenyl phosphates (PPD, PPD-Plus), CSPD10 fg nih.gov
Hepatitis Delta Virus RNASerum hybridizationAdamantyl-1,2-dioxetane phenyl phosphateNot specified asm.org

Reporter Gene Assays Based on this compound Substrates

Reporter gene assays are a fundamental tool in molecular biology for studying gene expression and regulation. Assays utilizing secreted alkaline phosphatase (SEAP) as the reporter protein have gained popularity because they allow for the analysis of promoter activity without lysing the cells. sigmaaldrich.comgentarget.com this compound derivatives, such as CSPD, are ideal substrates for these assays due to their high sensitivity. sigmaaldrich.comsigmaaldrich.com

In a typical SEAP reporter gene assay, cells are transfected with a plasmid containing the gene of interest fused to the SEAP gene. sigmaaldrich.com The secreted SEAP enzyme in the cell culture medium is then quantified by adding a chemiluminescent substrate like CSPD. sigmaaldrich.comgentarget.com The dephosphorylation of CSPD by SEAP leads to light emission, with the signal intensity being proportional to the level of SEAP expression and, consequently, the activity of the promoter being studied. sigmaaldrich.comsigmaaldrich.com This method offers a convenient and highly sensitive way to quantify transcriptional activity. sigmaaldrich.com

The use of adamantyl-1,2-dioxetane substrates in SEAP assays provides a broad linear range for detection, often spanning several orders of magnitude, allowing for the accurate measurement of both weak and strong promoter activities. sigmaaldrich.com

High-Throughput Screening Methodologies Integrating this compound Detection

The high sensitivity and robust nature of this compound-based detection have made it highly suitable for high-throughput screening (HTS) applications in drug discovery and other fields. ontosight.ai The prolonged "glow" kinetics of the chemiluminescent reaction, where the light emission remains relatively constant for an extended period, is particularly advantageous for HTS, as it allows for the sequential reading of multiple plates without significant signal decay. researchgate.net

These substrates have been integrated into various HTS formats, including those designed for miniaturization into 1536-well plates. researchgate.net The simplicity and sensitivity of this detection method have facilitated the development of rapid clinical assays and the screening of large chemical libraries. researchgate.net For example, cAMP assays based on enzyme fragmentation complementation (EFC) of beta-galactosidase have been adapted for HTS using adamantyl-1,2-dioxetane-based substrates. researchgate.net

Development of Luminescent Probes for Specific Biomolecules and Cellular Activities

Researchers have synthesized and investigated various 1,2-dioxetane-based chemiluminescent substrates for detecting different enzymes and biomolecules. researchgate.netgoogle.com By modifying the triggerable group on the dioxetane molecule, probes have been developed for enzymes such as β-D-galactosidase, in addition to alkaline phosphatase. researchgate.net The stabilizing effect of the spiro-fused adamantyl group contributes to the long shelf life of these probes. google.com

Furthermore, the development of novel 1,2-dioxetane-based chemiluminescent probes continues to expand the applications of this technology. thno.org For instance, probes have been designed to monitor lipase (B570770) activity, where the enzymatic cleavage of an ester group triggers the chemiluminescent reaction. mdpi.com These advancements enable the sensitive detection of a wider range of biological activities and molecules in both in vitro and in vivo settings. mdpi.comnih.gov

Integration into Microfluidic and Miniaturized Analytical Platforms

The high sensitivity of this compound detection makes it well-suited for integration into microfluidic and other miniaturized analytical platforms. google.com These platforms offer advantages such as reduced sample and reagent consumption, faster analysis times, and the potential for automation and high-throughput analysis. researchgate.net

Kinetic and Spectroscopic Characterization of Adamantyl 1,2 Dioxetane Phosphate Luminescence

Luminescence Kinetics Studies of Adamantyl-1,2-Dioxetane Phosphate (B84403) Reactions

The kinetics of light emission from adamantyl-1,2-dioxetane phosphate are critical to its application in various assays. The process is initiated by the enzymatic cleavage of the phosphate group, typically by alkaline phosphatase, which generates an unstable aryloxide intermediate. google.comgoogle.com This intermediate rapidly decomposes, leading to the emission of light. The rate of this decomposition and the duration of the light emission are key parameters studied in kinetic analyses.

The decomposition of the aryloxide-substituted dioxetane is remarkably fast, with a calculated half-life of 46 milliseconds at 25°C. bgsu.edu This represents a rate enhancement of over six orders of magnitude compared to the protonated form. bgsu.edu The light emission profile often exhibits a rapid increase to a maximum intensity followed by a sustained "glow" that can last from minutes to hours, depending on the specific substituents on the dioxetane molecule. researchgate.netresearchgate.net This glow-type luminescence is advantageous for assays as it allows for a wider window for signal detection.

The rate of decay of the chemiluminescent signal is a function of the enzyme concentration, while the total light emission is independent of it. google.com This relationship allows for the quantification of the enzyme or of an analyte linked to the enzyme. Kinetic studies have also elucidated the influence of pH on the process. While several steps in the reaction involve H+ or HO- ions, at alkaline pH and under steady-state conditions, only the enzymatic dephosphorylation of the this compound is significantly pH-dependent. acs.org

The structure of the adamantyl group itself can influence the kinetics. For instance, replacing the traditional adamantyl unit with a 7-norbornyl or homocubanyl unit can significantly accelerate the chemiexcitation rate. nih.govacs.org The 7-norbornyl and homocubanyl spirofused dioxetanes exhibit chemiexcitation rates that are 14.2-fold and 230-fold faster, respectively, than the spiro-adamantyl dioxetane. acs.org This acceleration is attributed to the release of spiro-strain in the transition state of the decomposition reaction. nih.govacs.org

Table 1: Comparative Chemiluminescence Kinetics of Dioxetane Derivatives

Dioxetane Derivative Relative Chemiexcitation Rate (compared to spiro-adamantyl dioxetane) Half-life (t½) Reference
Spiro-adamantyl dioxetane 1 >15 s nih.govacs.org
7-Norbornyl spirofused dioxetane 14.2-fold faster <90 s nih.govacs.org
Homocubanyl spirofused dioxetane 230-fold faster 3 s nih.govacs.org
Cyclobutyl-dioxetane - 5 s nih.gov

This table presents a summary of the relative chemiexcitation rates and half-lives for different dioxetane derivatives, highlighting the impact of the spiro-fused cycloalkyl group on the kinetics of light emission.

Spectroscopic Analysis of Light Emission Profiles

The light emitted from the decomposition of this compound derivatives has a characteristic spectral profile. The emission maximum is typically in the blue-green region of the visible spectrum. For the commonly used substrate AMPPD (disodium 3-(4-methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.1³,⁷]decan]-4-yl)phenyl phosphate), the maximum light emission occurs at a wavelength of 477 nm. researchgate.netnih.govnih.gov This emission originates from the excited state of the methyl m-oxybenzoate anion, which is formed upon the decomposition of the dioxetane. nih.gov

The chemiluminescence spectrum is generally identical to the fluorescence spectrum of the corresponding benzoate (B1203000) species generated during the reaction. researchgate.net This confirms that the light-emitting species is the excited benzoate derivative. Modifications to the structure of the dioxetane can lead to shifts in the emission wavelength. For example, the incorporation of a benzothiazole (B30560) group can result in a chemiluminescence maximum at 495 nm. dtic.mil Furthermore, by designing a library of dioxetane luminophores with different substituents, multicolor emission wavelengths can be achieved. researchgate.net

Table 2: Light Emission Maxima for Selected Adamantyl-1,2-Dioxetane Derivatives

Compound Triggering Method Emission Maximum (λmax) Reference
AMPPD Alkaline Phosphatase 477 nm researchgate.netnih.govnih.gov
Aryloxide-substituted dioxetane Fluoride-triggered decomposition in DMSO 470 nm google.com
Benzothiazole-substituted dioxetane Chemical trigger in aqueous buffer 495 nm dtic.mil
Benzothiazole-substituted dioxetane phosphate Alkaline Phosphatase 483 nm dtic.mil

This table provides a comparison of the maximum emission wavelengths for different this compound derivatives and their triggering mechanisms.

Determination of Chemiluminescence Quantum Yields and Efficiencies

The efficiency of a chemiluminescent reaction is quantified by its quantum yield (ΦCL), which is the ratio of the number of photons emitted to the number of molecules reacted. The chemiluminescence quantum yield is a product of the chemiexcitation quantum yield (ΦCE), representing the efficiency of forming the excited state, and the fluorescence quantum yield (ΦF) of the emitting species (ΦCL = ΦCE x ΦF). google.com

For this compound derivatives, the chemiluminescence quantum yield can be significantly influenced by the molecular structure and the reaction environment. A key breakthrough was the discovery that substitution with electron-donating groups can lead to decomposition via an intramolecular electron transfer process (CIEEL), resulting in high yields of excited singlet states. researchgate.net

The fluoride-triggered decomposition of an aryloxide-substituted dioxetane in DMSO was found to have a chemiluminescence quantum yield of 0.25 (or 25% efficiency). google.com Taking into account the fluorescence quantum yield of the resulting ester (ΦF = 0.44), the efficiency of forming the singlet excited state (ΦCE) was calculated to be 57%, which was a remarkably high value for a laboratory-prepared dioxetane at the time. google.com

The incorporation of specific substituents can dramatically enhance the quantum yield. For instance, a benzothiazole-substituted dioxetane was found to be 5,000-fold more efficient in aqueous solution compared to a similar dioxetane without the benzothiazole group. dtic.mil Similarly, incorporating methyl acrylate (B77674) or acrylonitrile (B1666552) substituents at the ortho position of the phenol (B47542) group in the benzoate emitter can lead to a significant increase in the chemiluminescence quantum yield, with one derivative showing a quantum yield of 9.8%, a 3000-fold enhancement over the parent compound. acs.org

Table 3: Chemiluminescence Quantum Yields of Adamantyl-1,2-Dioxetane Derivatives

Dioxetane Derivative Condition Chemiluminescence Quantum Yield (ΦCL) Reference
Fluoride-triggered aryloxide-substituted dioxetane DMSO 0.25 google.com
Benzothiazole-substituted dioxetane (3a) Aqueous solution 5,000-fold higher than model (1a) dtic.mil
Dioxetane with methyl acrylate substituent (3b) Physiological conditions 2.3% acs.org
Dioxetane with acrylonitrile and chlorine (6b) Physiological conditions 9.8% acs.org

This table showcases the significant impact of molecular structure on the chemiluminescence quantum yield of various adamantyl-1,2-dioxetane derivatives under different conditions.

Factors Influencing Signal-to-Noise Ratios and Detection Limits in this compound-Based Systems

The sensitivity of assays based on this compound is determined by the signal-to-noise (S/N) ratio, which in turn dictates the detection limits. A high S/N ratio is achieved by maximizing the specific signal generated by the enzymatic reaction while minimizing the background noise.

Several factors influence the S/N ratio. The inherent stability of the dioxetane substrate is crucial; premature decomposition leads to a high background signal. The adamantyl group plays a key role in providing thermal stability. google.com However, modifications to this group can further improve performance. For instance, the addition of a chlorine atom to the adamantyl group, as in CSPD, limits the aggregation of the dioxetane and its dephosphorylated anion, resulting in a shorter time to reach steady-state light emission and reduced background. researchgate.net

The use of "enhancer" molecules can also significantly improve S/N ratios. These are typically polymeric quaternary ammonium (B1175870) salts that provide a hydrophobic environment for the excited state emitter, shielding it from quenching by water and thereby increasing the light output. google.com

The rate of chemiexcitation is another critical factor. Dioxetanes that undergo a rapid, "flash-type" chemiexcitation tend to produce a higher number of photons in a given time, leading to a more intense signal and better detection sensitivity compared to those with a slower, "glow-type" emission. nih.gov Replacing the adamantyl group with moieties like cyclobutyl or dimethyl groups has been shown to increase the light emission signal and enhance the S/N ratio by up to 118-fold compared to the traditional adamantyl-based probe. acs.org A turn-ON dioxetane probe for β-galactosidase containing a 7-norbornyl spirofused unit exhibited an S/N value of 415 at low enzyme concentrations, demonstrating a 12.8-fold increase in detection sensitivity compared to the adamantyl counterpart. acs.org

The detection limits achievable with this compound systems are exceptionally low. For example, in an immunoassay for alpha-fetoprotein using AMPPD, a detection limit of 33 ng/L was achieved. nih.gov With the use of enhancers, the detection limits for alkaline phosphatase can be in the femtomoles per liter range. google.com

Table 4: Detection Limits for Alkaline Phosphatase with Different Adamantyl-1,2-Dioxetane Substrates and Enhancers

Dioxetane Enhancer Detection Limit (femtomoles/liter) at 5 min Detection Limit (femtomoles/liter) at 20 min Reference
AMPPD Enhancer 1 4.0 1.4 google.com
AMPPD Enhancer 2 3.5 1.1 google.com
Cl-AMPPD Enhancer 1 1.0 0.6 google.com
Cl-AMPPD Enhancer 2 0.8 0.4 google.com
Br-AMPPD Enhancer 1 2.6 0.5 google.com
Br-AMPPD Enhancer 2 0.4 0.3 google.com

This table illustrates the improvement in detection limits for alkaline phosphatase achieved by using different substituted adamantyl-1,2-dioxetane phosphates in the presence of enhancer molecules.

Theoretical and Computational Investigations of Adamantyl 1,2 Dioxetane Phosphate

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), have been pivotal in elucidating the decomposition mechanism of 1,2-dioxetanes. acs.orgnih.gov Upon enzymatic removal of the phosphate (B84403) group, the resulting phenolate (B1203915) anion triggers a cascade of electronic rearrangements within the molecule. This process, known as Chemically Initiated Electron Exchange Luminescence (CIEEL), involves an intramolecular electron transfer to the peroxide bond. nih.gov

Computational studies have revealed that the decomposition of 1,2-dioxetanes proceeds through a biradical mechanism. researchgate.net The key rate-determining step is the cleavage of the weak oxygen-oxygen (O-O) bond in the dioxetane ring, which is associated with a transition state involving partial electron transfer. acs.orgnih.gov High-level multireference computations confirm that the decomposition occurs via a concerted biradical-like mechanism. researchgate.net

The adamantyl group plays a crucial role in providing steric hindrance that enhances the thermal stability of the dioxetane ring, allowing it to be a stable substrate until enzymatically activated. nih.gov However, this stability also corresponds to a relatively slow chemiexcitation rate. DFT calculations have quantified the activation energy barrier for the O-O cleavage. For a typical adamantyl-phenoxy-1,2-dioxetane, this barrier is predicted to be around 18.2 kcal/mol. acs.orgescholarship.org Following the O-O bond cleavage, a biradical intermediate is formed, which then rapidly undergoes C-C bond fragmentation to produce an excited-state carbonyl compound (a benzoate (B1203000) derivative) that ultimately emits light. researchgate.netescholarship.org

Dioxetane TypePredicted Activation Barrier (kcal/mol)Reference
Adamantyl-phenoxy-1,2-dioxetane18.2 acs.orgescholarship.org
7-Norbornyl-phenoxy-1,2-dioxetane16.9 acs.orgescholarship.org
Cyclobutyl-phenoxy-1,2-dioxetane13.6 escholarship.org
Homocubanyl-phenoxy-1,2-dioxetane14.2 acs.orgescholarship.org

Molecular Modeling of Interactions with Enzymes and Lumiphores

The function of adamantyl-1,2-dioxetane phosphate as a chemiluminescent substrate is initiated by its specific interaction with an enzyme. It is widely used as a substrate for alkaline phosphatase, which catalyzes the hydrolysis of the phosphate ester group. ontosight.ainih.gov This enzymatic cleavage is the trigger that initiates the chemiluminescent reaction. nih.govdtic.mil Molecular modeling can be employed to understand the binding affinity and orientation of the substrate within the active site of the enzyme, ensuring efficient and specific recognition.

Furthermore, the quantum yield of chemiluminescence can be significantly increased through intramolecular energy transfer to a tethered fluorescent molecule, or lumiphore. researchgate.netgoogle.com The efficiency of this Förster-type energy transfer depends on the spectral overlap between the emission of the primary excited-state product and the absorption of the lumiphore, as well as their proximity and relative orientation. Molecular modeling helps in designing and optimizing the linker connecting the dioxetane core to the lumiphore to maximize this energy transfer, thereby enhancing the brightness and tuning the emission wavelength of the probe. researchgate.netresearchgate.net For example, a benzothiazole (B30560) group incorporated into the dioxetane structure can increase the luminescence quantum yield by up to 5,000-fold in aqueous solutions compared to unsubstituted analogs. dtic.mil

Prediction of this compound Derivative Performance and Stability

A significant application of computational chemistry is the a priori prediction of the performance and stability of novel dioxetane derivatives. By modifying the spiro-fused cycloalkyl group, researchers can tune the properties of the luminophore. nih.gov DFT computational simulations have been used to support the hypothesis that altering the strain at the spiro-fusion point can accelerate the chemiexcitation rate. nih.govescholarship.org

For instance, replacing the sterically bulky and unstrained adamantyl group with a smaller, more strained cyclobutyl ring was predicted and experimentally confirmed to accelerate the chemiexcitation rate by over 100-fold. escholarship.org This is attributed to a lower activation barrier for the O-O bond cleavage (13.6 kcal/mol for cyclobutyl vs. 18.2 kcal/mol for adamantyl). escholarship.org This accelerated rate leads to a "flash-type" emission, which can produce a higher signal-to-noise ratio and greater detection sensitivity in bioassays. nih.govescholarship.org

Other strained bicyclic and polycyclic units, such as 7-norbornyl and homocubanyl, have also been investigated computationally and experimentally. acs.orgescholarship.org These derivatives show significantly faster chemiexcitation rates compared to the adamantyl analog, a finding supported by their lower calculated activation free energies. escholarship.org

However, there is often a trade-off between reaction rate and chemical stability. The high stability of the adamantyl derivative is a key advantage for its use as a diagnostic reagent. nih.gov Computational models also help predict the stability of new derivatives. For example, while spiro-fused six-membered rings with electron-withdrawing groups can accelerate chemiexcitation, they tend to have lower chemical stability than the parent adamantyl derivative due to reduced steric hindrance. chemrxiv.org The 7-norbornyl derivative, while faster reacting, was also found to be less stable than its adamantyl counterpart. acs.orgescholarship.org These predictive capabilities allow for the rational design of new probes with an optimal balance of stability, reaction kinetics, and light output for specific applications.

Spiro-fused Dioxetane DerivativeRelative Chemiexcitation Rate (vs. Adamantyl)Stability (t1/2 in hours, at RT)Reference
Adamantyl (Diox 3)1x>168 escholarship.org
7-Norbornyl (Diox 1)14.2x50 escholarship.org
Homocubanyl (Diox 2)230x3 escholarship.org
Cyclobutyl (Diox 4)115x20 escholarship.org
Sulfone-containing six-member ring (Diox 8)293x42.8 chemrxiv.org

Challenges and Future Directions in Adamantyl 1,2 Dioxetane Phosphate Research

Strategies for Further Enhancing Sensitivity and Signal Output

A primary focus of ongoing research is the enhancement of the chemiluminescent signal generated by adamantyl-1,2-dioxetane phosphate (B84403) and its analogs. Increased sensitivity allows for the detection of lower concentrations of target analytes, a critical factor in early disease diagnosis and other sensitive applications. Several strategies are being employed to boost signal output.

One effective approach involves the use of enhancer molecules . Certain macromolecules, such as bovine serum albumin, can create a hydrophobic microenvironment that stabilizes the dephosphorylated dioxetane emitter, leading to a significant amplification of the luminescent signal and improving detection limits by as much as an order of magnitude. acs.org Similarly, polymeric quaternary ammonium (B1175870) salts can also enhance the chemiluminescent signal.

Another strategy focuses on optimizing reaction conditions and detection methods . For membrane-based assays, drying the membrane after incubation with the dioxetane substrate and heating it to temperatures between 50 and 80°C during detection with a CCD camera can result in up to a 100-fold increase in the signal compared to conventional methods. nih.gov Even for detection with X-ray film, simply drying the membrane can lead to a fivefold increase in signal intensity. nih.gov

Structural modifications to the adamantyl-1,2-dioxetane core itself are also a fruitful area of investigation. The introduction of specific substituents can significantly impact the chemiluminescence quantum yield. For instance, the incorporation of a benzothiazole (B30560) group into the dioxetane structure has been shown to enhance the quantum yield for luminescence by as much as 5,000-fold compared to unsubstituted analogs. dtic.mil Furthermore, the addition of a chlorine atom to the adamantyl group, as seen in CSPD®, limits the aggregation of the dioxetane and its dephosphorylated anion, resulting in a shorter time to reach steady-state light emission on nylon membranes. researchgate.net

Recent studies have explored replacing the sterically bulky adamantyl group with more compact moieties. This can lead to a significant increase in the light emission signal, likely due to reduced steric hindrance and increased accessibility for the enzymatic trigger. acs.org For example, probes with cyclobutyl and dimethyl groups have demonstrated significantly higher signal-to-noise ratios compared to the traditional adamantyl-based probes. acs.orgresearchgate.net

StrategyEnhancement FactorReference
Bovine Serum Albumin (0.1%)~10-fold acs.org
Heating Dried Membrane (50-80°C)Up to 100-fold nih.gov
Drying Membrane for X-ray Film5-fold nih.gov
Benzothiazole SubstitutionUp to 5,000-fold dtic.mil
Cyclobutyl/Dimethyl Substitution57- to 118-fold higher S/N acs.orgresearchgate.net

Development of Novel Adamantyl-1,2-Dioxetane Phosphate Analogs with Tunable Emission Properties

Beyond simply increasing signal intensity, researchers are designing novel this compound analogs with tailored emission characteristics. The ability to tune the wavelength of the emitted light is highly desirable for multiplexed assays, where multiple analytes are detected simultaneously, and for in vivo imaging, where longer wavelengths are preferred for deeper tissue penetration.

One approach to tuning emission is through intramolecular energy transfer . By tethering a fluorescent group to the dioxetane molecule, the energy released upon decomposition can be transferred to the fluorescer, which then emits light at its characteristic wavelength. google.com This "tethered fluorescer" strategy allows for the generation of a wide range of emission colors.

Another strategy involves modifying the aromatic portion of the dioxetane. The electronic nature of the substituent on the phenyl or naphthyl ring attached to the dioxetane can influence the emission properties. The synthesis of trisubstituted phenyl phosphonates has enabled the creation of dioxetanes with altered electron transfer characteristics, leading to changes in the chemiluminescence profile. google.com

Furthermore, the development of ortho-acrylate substituted phenoxy-1,2-dioxetanes has resulted in chemiluminophores that are highly emissive under physiological conditions, with a high quantum yield. acs.orgnih.gov This demonstrates that strategic functionalization of the phenoxy group can directly lead to enhanced and potentially tunable light emission.

Recent research has also focused on accelerating the chemiexcitation rate to produce a "flash-type" emission rather than a prolonged "glow-type" emission. This can lead to a more intense signal over a shorter period. Replacing the adamantyl group with strained ring systems, such as cyclobutyl or 7-norbornyl, has been shown to significantly accelerate the chemiexcitation rate. nih.govescholarship.orgacs.org For instance, a 7-norbornyl spirofused dioxetane exhibited a chemiexcitation rate 14.2-fold faster than its spiro-adamantyl counterpart. nih.gov

ModificationEffectReference
Tethered FluorescerTunable emission wavelength google.com
Trisubstituted Phenyl RingAltered electron transfer and emission google.com
Ortho-acrylate SubstitutionHigh quantum yield under physiological conditions acs.orgnih.gov
Spiro-fused Strained RingsAccelerated chemiexcitation rate ("flash-type" emission) nih.govescholarship.orgacs.org

Exploration of this compound in Advanced Imaging and Sensing Methodologies

The unique properties of adamantyl-1,2-dioxetane phosphates make them ideal candidates for a wide range of advanced imaging and sensing applications. Their high sensitivity and low background signal are particularly advantageous in these contexts.

In the realm of immunoassays and nucleic acid hybridization assays , adamantyl-1,2-dioxetane phosphates have become well-established substrates for alkaline phosphatase. nih.govjst.go.jp They are used in various formats, including membrane-based assays (e.g., Western and Southern blotting) and solution-based assays (e.g., ELISA). researchgate.netnih.govjst.go.jp The sensitivity of these chemiluminescent detection systems is often comparable to or even exceeds that of traditional radiolabeling methods. nih.gov

The development of turn-on chemiluminescent probes represents a significant advancement for in vivo imaging. nih.gov These probes are designed to be non-luminescent until they interact with a specific target, such as an enzyme. For example, a turn-on dioxetane probe for β-galactosidase activity has been developed, demonstrating a high signal-to-noise ratio in the presence of the enzyme. nih.gov The ability to generate light only in the presence of the target analyte minimizes background signal and allows for highly specific imaging of biological processes in living organisms.

Furthermore, adamantyl-1,2-dioxetane-based probes are being explored for the detection of other important biological molecules, such as nitroreductase , an enzyme often upregulated in hypoxic tumor environments. nih.gov The development of hypoxia-sensitive chemiluminescent probes could provide a valuable tool for cancer research and diagnostics. nih.gov The modular nature of the dioxetane scaffold allows for its modification to create probes for a wide range of analytes. researchgate.net

The application of these chemiluminescent probes extends to real-time imaging of mechanical stress in polymers . By incorporating bis(adamantyl)-1,2-dioxetane units into a polymer chain, the mechanical fracturing of the polymer can trigger chemiluminescence, providing a sensitive method for detecting material damage. nih.govthno.org

Q & A

Q. What is the standard protocol for using AMPPD in Southern blotting?

AMPPD is employed as a chemiluminescent substrate for alkaline phosphatase (ALP)-linked detection systems. Key steps include:

  • Hybridizing a digoxigenin (DIG)-labeled DNA probe with target DNA immobilized on a nylon membrane.
  • Incubating with an ALP-conjugated anti-DIG antibody.
  • Adding AMPPD, which is dephosphorylated by ALP to produce a luminescent signal detectable via X-ray film or imaging systems .
  • Signal intensity correlates with target DNA abundance, enabling semi-quantitative analysis.

Q. How does AMPPD generate chemiluminescence in enzyme-linked assays?

ALP catalyzes the dephosphorylation of AMPPD, producing an unstable intermediate (1,2-dioxetane) that decomposes and emits light at 477 nm. This reaction forms the basis for sensitive detection in Western, Northern, and Southern blotting, as well as chemiluminescent enzyme immunoassays (CLEIA) .

Q. What experimental parameters optimize AMPPD-based signal intensity?

  • Substrate concentration : Excess AMPPD ensures reaction saturation.
  • Incubation time : 30–60 minutes at 37°C maximizes light output while minimizing background noise.
  • ALP activity : Ensure antibody-conjugated ALP retains enzymatic activity (e.g., avoid prolonged storage or harsh buffers) .

Q. How are AMPPD reactions terminated, and what solutions are effective?

Reactions are stopped by adding alkaline or acidic solutions (e.g., 0.1 M NaOH, 1 M HCl, or sulfuric acid), which denature ALP and stabilize the luminescent signal. Sodium azide (0.1%) is also used to inhibit enzymatic activity .

Q. What steps reduce high background noise in AMPPD-based assays?

  • Blocking agents : Use non-fat milk or bovine serum albumin (BSA) to prevent nonspecific antibody binding.
  • Stringent washes : Include 0.1% Tween-20 in wash buffers.
  • Substrate purity : Ensure AMPPD is free of contaminants that auto-luminesce .

Advanced Research Questions

Q. How can AMPPD be integrated into multiplex assays with other chemiluminescent substrates?

AMPPD (for ALP) can be combined with horseradish peroxidase (HRP)-luminol systems by:

  • Using distinct emission wavelengths (e.g., AMPPD at 477 nm vs. luminol at 425 nm).
  • Staggering reaction times or employing spectral unmixing software .
  • Validating cross-reactivity between enzyme-substrate pairs to avoid signal overlap.

Q. What factors influence the quantitative accuracy of AMPPD-based CLEIA?

  • Enzyme kinetics : ALP activity must remain linear with time during substrate conversion.
  • Standard curves : Use serially diluted antigen samples to calibrate luminescence intensity.
  • Detection limits : AMPPD enables attomolar sensitivity but requires rigorous optimization of antibody affinity and substrate-to-noise ratios .

Q. How does AMPPD stability vary under different storage conditions?

AMPPD is light-sensitive and degrades at room temperature. For long-term stability:

  • Store lyophilized powder at -20°C in desiccated conditions.
  • Reconstituted solutions should be used immediately or kept at 4°C for ≤24 hours.
  • Avoid repeated freeze-thaw cycles .

Q. Can AMPPD be substituted with other dioxetane derivatives for enhanced sensitivity?

Chloro-5-substituted AMPPD (CSPD) offers ~10-fold higher luminescence due to electron-withdrawing groups stabilizing the dioxetane intermediate. However, CSPD requires specialized detection equipment and may increase background in low-resolution systems .

Q. What novel applications leverage AMPPD’s compatibility with CRISPR-based diagnostics?

AMPPD can be paired with CRISPR-Cas12a/13a systems, where target recognition activates collateral nuclease activity, releasing ALP from quenched substrates. This approach enables single-molecule detection of nucleic acids in pathogens or cancer biomarkers .

Methodological Considerations

  • Signal quantification : Use cooled charge-coupled device (CCD) cameras or microplate readers with photon-counting capabilities.
  • Troubleshooting low signals : Check ALP activity (e.g., using p-nitrophenyl phosphate as a control) and ensure membrane transfer efficiency in blotting assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.